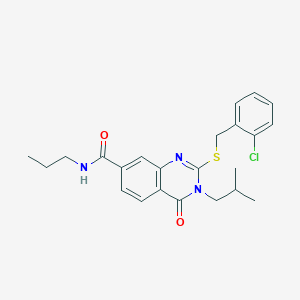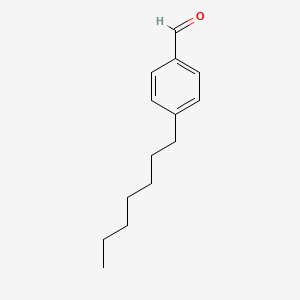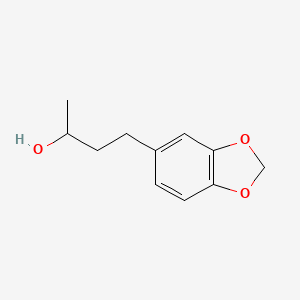
2-((2-chlorobenzyl)thio)-3-isobutyl-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((2-chlorobenzyl)thio)-3-isobutyl-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide” is a complex organic molecule. It contains a quinazoline core, which is a type of heterocyclic compound. The quinazoline core is substituted with various functional groups including a chlorobenzyl thioether, an isobutyl group, a propylcarboxamide, and a ketone .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinazoline core would provide a rigid, planar structure, while the various substituents would add steric bulk and potentially influence the overall conformation of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the chlorobenzyl thioether could potentially undergo nucleophilic substitution reactions, while the amide could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis Techniques
Novel synthetic routes to quinazoline derivatives have been explored, emphasizing the efficiency and versatility of these methods. For example, Callingham et al. (2015) described a high-yielding, one-step synthesis of 2-chloroquinazolin-4-ols from 2-aminoamides using thiophosgene, showcasing an innovative approach to quinazoline synthesis (Callingham, F. Blum, & G. Pavé, 2015). Similarly, Patel and Patel (2010) reported the synthesis of 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenylpiperazin-1-yl)]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones, illustrating the creation of quinazoline-based compounds with potential therapeutic uses (N. Patel & S. D. Patel, 2010).
Structural Studies
Research on the structure of quinazoline derivatives has provided insights into their molecular configurations and potential interactions. Abbasi et al. (2011) conducted a structural study on 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide, revealing the stability of its structure through hydrogen bonds, π-π, and CH-π interactions, highlighting the importance of structural analysis in understanding compound properties (A. Abbasi, S. Zamanian, S. Tarighi, & Alireza Badiei, 2011).
Antimicrobial Activities
Several studies have explored the antimicrobial potential of quinazoline derivatives. Hamidi et al. (2015) synthesized benzo[2,3][1,4]thio- or oxazepino[7,6-b]quinolines and evaluated their antibacterial and antifungal activities, with some compounds showing moderate to good activity (Hoda Hamidi, M. Heravi, M. Tajbakhsh, M. Shiri, H. A. Oskooie, S. A. Shintre, & N. Koorbanally, 2015). This suggests that quinazoline derivatives could have significant applications in developing new antimicrobial agents.
Pharmacological Potentials
Beyond antimicrobial activities, quinazoline derivatives have been investigated for various pharmacological properties. For instance, the synthesis and evaluation of novel thio- and oxazepino[7,6-b]quinolines for their potential antimicrobial agents by Hamidi et al. (2015) opens the door to exploring these compounds for broader therapeutic applications (Hoda Hamidi et al., 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-(2-methylpropyl)-4-oxo-N-propylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O2S/c1-4-11-25-21(28)16-9-10-18-20(12-16)26-23(27(22(18)29)13-15(2)3)30-14-17-7-5-6-8-19(17)24/h5-10,12,15H,4,11,13-14H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOUZYCRXYWISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3Cl)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-chlorobenzyl)thio)-3-isobutyl-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylbenzamide](/img/structure/B2925059.png)
![N-(2-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2925061.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2925064.png)
![3-[(1-amino-2,3-dihydro-1H-inden-2-yl)oxy]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2925066.png)




![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2925073.png)
![Ethyl 2-[4-oxo-3-(4-propan-2-yloxyphenyl)chromen-7-yl]oxypropanoate](/img/structure/B2925074.png)


![2-[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2925078.png)